An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)
An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)
Disclaimer: This document serves as a general overview based on available chemical supplier data and the broader context of pyridin-2-ol derivatives in medicinal chemistry. As of December 2025, detailed public-domain scientific literature, including in-depth experimental protocols, quantitative biological data, and specific signaling pathway involvement for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0), is limited. The information presented herein is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal research and development efforts.
Core Compound Information
3-Amino-6-methylpyridin-2-ol hydrochloride is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. The presence of amino and hydroxyl groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1257665-17-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₉ClN₂O | Chemical Supplier Catalogs |
| Molecular Weight | 160.60 g/mol | Chemical Supplier Catalogs |
| Canonical SMILES | CC1=CC=C(N=C1O)N.Cl | Chemical Supplier Catalogs |
| Physical Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Knowledge |
Synthesis and Characterization
A potential, though unverified, synthetic pathway is the reduction of 6-methyl-3-nitro-2-pyridinol. This precursor could be synthesized through the nitration of 6-methyl-2-pyridinol. The subsequent reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid, would yield the target compound.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride.
Characterization: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Table 2: Potential Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, aromatic protons, and amine/hydroxyl protons. |
| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₈N₂O) and/or the hydrochloride salt. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-H, and C=C/C=N bonds. |
| Elemental Analysis | Percentages of C, H, Cl, N, and O consistent with the molecular formula. |
Potential Applications in Drug Discovery
The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The amino and methyl substitutions on this core can influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.
Given the lack of specific biological data for 3-Amino-6-methylpyridin-2-ol hydrochloride, its potential applications can only be extrapolated from the activities of structurally related compounds.
Logical Relationship of Pyridin-2-ol Derivatives in Drug Discovery:
Caption: Potential roles of the pyridin-2-ol scaffold in drug discovery.
Experimental Protocols (General Framework)
As no specific experimental protocols involving 3-Amino-6-methylpyridin-2-ol hydrochloride are publicly available, this section provides a general framework for how such a compound might be evaluated in a research setting.
General Workflow for Biological Screening:
Caption: General workflow for screening a novel chemical entity.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following precautions are advised.
Table 3: General Safety Information
| Hazard Category | Recommendations |
| Handling | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, eye, and face protection. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
| First Aid | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Note: This information is not exhaustive and users should consult the specific SDS provided by their supplier.
Conclusion
3-Amino-6-methylpyridin-2-ol hydrochloride is a chemical compound with potential as a building block in the synthesis of novel therapeutic agents, owing to its substituted pyridin-2-ol core. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a lack of detailed studies on its synthesis, characterization, and biological activity. Researchers and drug development professionals are encouraged to perform their own detailed investigations to fully elucidate the properties and potential applications of this molecule. The information provided in this guide is intended to serve as a foundational starting point for such endeavors.
